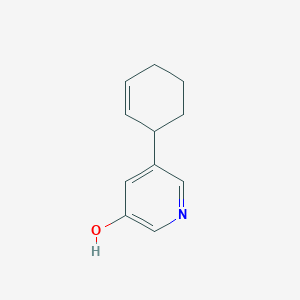
5-(Cyclohex-2-en-1-yl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohex-2-en-1-yl)pyridin-3-ol is an organic compound with the molecular formula C11H13NO This compound features a pyridine ring substituted with a cyclohexene ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-2-en-1-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a pyridine ring and a cyclohexene moiety can be subjected to cyclization reactions using catalysts such as palladium or nickel complexes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-2-en-1-yl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-(Cyclohex-2-en-1-yl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-2-en-1-yl)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the pyridine ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohex-1-en-1-yl)pyridin-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
6-(Cyclohex-1-en-1-yl)pyridin-3-amine: Similar structure with an amine group and different substitution pattern.
Uniqueness
5-(Cyclohex-2-en-1-yl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a cyclohexene ring, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-cyclohex-2-en-1-ylpyridin-3-ol |
InChI |
InChI=1S/C11H13NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h2,4,6-9,13H,1,3,5H2 |
InChI Key |
CFOGULMGTCVFLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2=CC(=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


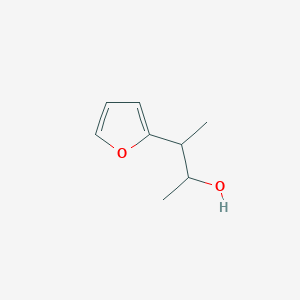
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile](/img/structure/B13253919.png)
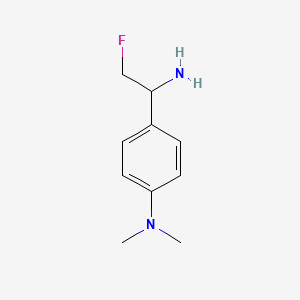

![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B13253940.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253948.png)
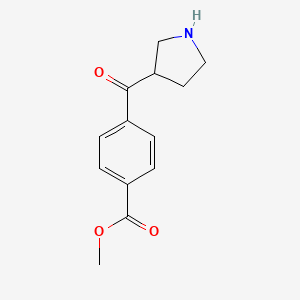
amine](/img/structure/B13253956.png)


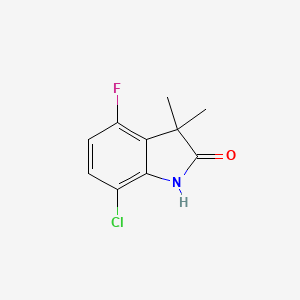
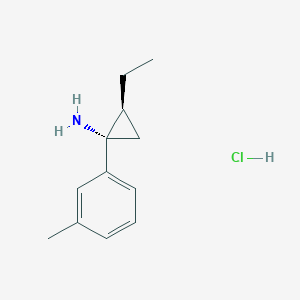
![N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13254000.png)
![Methyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13254004.png)
